(R)-3-Phenylcyclohexanone CAS number and IUPAC name
(R)-3-Phenylcyclohexanone CAS number and IUPAC name
Technical Guide: (R)-3-Phenylcyclohexanone
A Comprehensive Overview for Advanced Chemical Synthesis
This guide serves as a detailed technical resource for researchers, chemists, and professionals in drug development, providing in-depth information on (R)-3-Phenylcyclohexanone. The document covers its fundamental chemical identifiers, physicochemical properties, stereoselective synthesis, analytical methodologies, and key applications, underscoring its importance as a chiral building block in modern organic synthesis.
Core Chemical Identifiers
Precise identification is paramount in chemical procurement, synthesis, and regulatory compliance. (R)-3-Phenylcyclohexanone is uniquely defined by the following identifiers.
| Identifier | Value | Source |
| IUPAC Name | (3R)-3-phenylcyclohexan-1-one | [1] |
| CAS Number | 34993-51-6 | [1][2] |
| Molecular Formula | C₁₂H₁₄O | [1][3] |
| Molecular Weight | 174.24 g/mol | [1][4] |
| InChIKey | CJAUDSQXFVZPTO-LLVKDONJSA-N | [1][5] |
Physicochemical & Spectroscopic Data
The physical and spectroscopic properties of (R)-3-Phenylcyclohexanone are critical for its handling, reaction monitoring, and purification.
| Property | Value | Notes |
| Appearance | Colorless oil / liquid | [2][4] |
| Boiling Point | 125-130 °C at 0.5 mmHg | [2] |
| Storage | Store at 0-8°C | Recommended for maintaining long-term stability.[4] |
| ¹³C NMR | Spectra available | Key shifts confirm the cyclohexanone backbone and phenyl substituent.[1][5] |
| GC-MS | m/z Top Peak: 174 | The mass spectrum shows a prominent molecular ion peak.[6] |
Stereoselective Synthesis: The Cornerstone of Application
The utility of (R)-3-Phenylcyclohexanone is intrinsically linked to its stereochemistry. Asymmetric synthesis is not merely a procedural step but the core enabling technology that provides access to this specific enantiomer, which is crucial for constructing enantiomerically pure target molecules in pharmaceutical development.[7] The dominant and most reliable method for its preparation is the Rhodium-catalyzed asymmetric 1,4-conjugate addition of a phenyl group to an enone.
Workflow: Rh-Catalyzed Asymmetric Phenylation
The following diagram outlines the logical flow of the synthesis, a widely adopted and validated procedure.[2]
Detailed Experimental Protocol
The following protocol is a self-validating system adapted from established literature, ensuring high enantioselectivity and yield.[2]
Materials:
-
Acetylacetonatobis(ethylene)rhodium(I) [Rh(acac)(C₂H₄)₂]
-
(R)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl [(R)-BINAP]
-
Phenylboronic acid
-
2-Cyclohexenone
-
1,4-Dioxane and Water (degassed)
-
Anhydrous Magnesium Sulfate
-
Silica Gel
Procedure:
-
Catalyst Formation: In a dry, inert-atmosphere flask, dissolve Rh(acac)(C₂H₄)₂ and (R)-BINAP (1.2:1 molar ratio of ligand to metal) in 1,4-dioxane. Stir for 10 minutes to form the active chiral catalyst complex. The slight excess of the BINAP ligand is critical for achieving maximum enantioselectivity.[2]
-
Reaction Setup: To the catalyst solution, add 2-cyclohexenone followed by phenylboronic acid and water.
-
Reaction Execution: Heat the mixture in an oil bath at 100°C for 12 hours. The reaction progress can be monitored by TLC or GC-MS.
-
Workup and Extraction: After cooling, remove the solvent under reduced pressure. Dilute the residue with diethyl ether and wash sequentially with 10% HCl, 5% NaOH, and saturated NaCl solution. Dry the combined organic layers over anhydrous magnesium sulfate.[2]
-
Purification: Filter the solution and concentrate. Purify the crude product by silica gel chromatography (eluting first with hexane, then diethyl ether) to remove non-polar and polar impurities.
-
Final Isolation: Distill the purified oil under reduced pressure (e.g., 0.5 mmHg) to yield (R)-3-Phenylcyclohexanone as a colorless oil. Yields are typically high, in the range of 83-88%.[2]
Chiral Analysis: Ensuring Enantiomeric Purity
The biological and chemical efficacy of a chiral compound is directly dependent on its enantiomeric purity. Therefore, a robust analytical method to quantify the enantiomeric excess (e.e.) is non-negotiable.
Core Principle: Chiral analysis involves separating the enantiomers (R and S) and quantifying their relative amounts.[8] High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the industry-standard technique.
Methodology: Chiral HPLC
-
Column: A column with a chiral selector, such as a cyclodextrin-based CSP, is used. The chiral cavities of the stationary phase interact differently with each enantiomer, leading to different retention times.[8]
-
Mobile Phase: A mixture of non-polar solvents like hexane and a polar modifier such as isopropanol is typically used. The exact ratio is optimized to achieve baseline separation of the enantiomer peaks.
-
Detection: A UV detector is used, typically set at a wavelength where the phenyl group absorbs (e.g., 254 nm).
-
Quantification: The enantiomeric excess is calculated from the integrated peak areas of the R- and S-enantiomers: e.e. (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100
This method, when properly validated, provides a precise and reproducible measure of enantiomeric purity, with values often exceeding 98% e.e. for the Rh-catalyzed synthesis.[2]
Applications in Research and Development
(R)-3-Phenylcyclohexanone is not an end product but a high-value intermediate. Its bifunctional nature—a stereocenter adjacent to a reactive ketone—makes it a versatile precursor for complex molecular architectures.
-
Pharmaceutical Synthesis: The compound serves as a key building block in the synthesis of pharmaceuticals.[4] The fixed stereocenter allows for the construction of complex, enantiomerically pure drug candidates, which is critical as biological activity is highly dependent on stereochemistry.[7]
-
Fine Chemical Industry: It is a precursor to a wide range of fine chemicals and specialty materials.[9] Its derivatives can be used in the development of agrochemicals, polymers, and even fragrances.[4][9]
-
Catalysis Research: The molecule can be used in studies focused on catalytic processes, helping to probe reaction mechanisms where stereochemistry plays a defining role.[4]
The structural motif of (R)-3-Phenylcyclohexanone is analogous to other chiral cyclohexanone derivatives, such as (R)-3-(hydroxymethyl)cyclohexanone, which are prized for their role in creating complex cyclic systems and carbocyclic nucleoside analogues with enhanced metabolic stability.[10] This highlights the broader strategic importance of such chiral scaffolds in medicinal chemistry.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11041212, (R)-3-Phenylcyclohexanone. Available at: [Link]
-
Chemsrc (2025). 3-Phenylcyclohexanone | CAS#:20795-53-3. Available at: [Link]
-
Hayashi, T., et al. (2003). RHODIUM-CATALYZED ASYMMETRIC 1,4-ADDITION OF PHENYLBORONIC ACID TO CYCLOHEXENONE: (R)-3-PHENYLCYCLOHEXANONE. Organic Syntheses, 80, 43. Available at: [Link]
-
Chem-Impex (2025). 3-Phenyl-cyclohexanone. Available at: [Link]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 273661, 3-Phenylcyclohexanone. Available at: [Link]
-
Sagechem (2025). 3-Phenyl-cyclohexanone: A Versatile Intermediate in Fine Chemical Synthesis. Available at: [Link]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11116555, (S)-3-Phenylcyclohexanone. Available at: [Link]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 569816, 3-Hydroxy-3-phenylcyclohexanone. Available at: [Link]
-
Wiley-VCH GmbH (2025). (R)-3-PHENYLCYCLOHEXANONE. SpectraBase. Available at: [Link]
-
Molbase (2025). 3-phenylcyclohexanone - 20795-53-3. Available at: [Link]
-
Wikipedia (2025). Chiral analysis. Available at: [Link]
Sources
- 1. (R)-3-Phenylcyclohexanone | C12H14O | CID 11041212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. scbt.com [scbt.com]
- 4. chemimpex.com [chemimpex.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 3-Phenylcyclohexanone | C12H14O | CID 273661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Chiral analysis - Wikipedia [en.wikipedia.org]
- 9. nbinno.com [nbinno.com]
- 10. benchchem.com [benchchem.com]
